N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide
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Overview
Description
N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide is a chemical compound with the molecular formula C12H15ClN2O3. This compound is known for its unique structure, which includes an acetylamino group, a methoxybenzyl group, and a chloroacetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide typically involves the reaction of 5-(acetylamino)-2-methoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the acetylamino and methoxybenzyl groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out using hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can yield products with additional oxygen-containing functional groups.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide involves its interaction with specific molecular targets in biological systems. The acetylamino group can form hydrogen bonds with target proteins, while the methoxybenzyl group can interact with hydrophobic pockets. The chloroacetamide group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(acetylamino)-2-methoxyphenyl]-2-chloroacetamide
- N-[5-(acetylamino)-2-methoxybenzyl]-2-bromoacetamide
- N-[5-(acetylamino)-2-methoxybenzyl]-2-iodoacetamide
Uniqueness
N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(16)15-10-3-4-11(18-2)9(5-10)7-14-12(17)6-13/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHUWPKFACMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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